molecular formula C10H13N7O2S3 B2587632 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 869067-91-4

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2587632
CAS No.: 869067-91-4
M. Wt: 359.44
InChI Key: YHKSWFYTEZFUTH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,4-triazin-3-yl thioether moiety linked via an acetamide bridge to a 1,3,4-thiadiazol-2-yl group substituted with an ethylthio chain. Its structural complexity arises from the integration of two pharmacologically significant heterocycles: the 1,2,4-triazine core, known for antimicrobial and anticancer properties, and the 1,3,4-thiadiazole ring, which contributes to enzyme inhibition and bioactivity modulation . Current synthesis routes involve multi-step reactions, including nucleophilic substitution and cyclocondensation, as observed in analogous thiadiazole-triazine hybrids .

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O2S3/c1-3-20-10-16-14-8(22-10)12-6(18)4-21-9-15-13-5(2)7(19)17(9)11/h3-4,11H2,1-2H3,(H,12,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSWFYTEZFUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Core Heterocycles Substituents Key Structural Differences
Target Compound 1,2,4-triazine + 1,3,4-thiadiazole 4-amino-6-methyl-5-oxo-triazin-3-yl; 5-(ethylthio)-thiadiazol-2-yl Reference compound for comparison.
2-((4-Amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide 1,2,4-triazole + thiazole 4-amino-5-methyl-triazol-3-yl; 5-(2-chlorobenzyl)-thiazol-2-yl Thiazole instead of thiadiazole; chlorobenzyl substitution alters lipophilicity.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1,3,4-thiadiazole + thiazole 5-amino-thiadiazol-2-yl; thiazol-2-yl Simpler structure lacking triazine; reduced steric hindrance.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-thiadiazole + trichloroethyl Phenyl-substituted thiadiazole; trichloroethyl group Trichloroethyl group introduces strong electron-withdrawing effects.

Bioactivity and Research Findings

  • Antimicrobial Activity: Thiadiazole-triazine hybrids demonstrate broad-spectrum antimicrobial activity. For example, the analog 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed MIC values of 8–16 µg/mL against Staphylococcus aureus , while the target compound’s methyl and ethylthio groups may enhance membrane penetration .
  • Enzyme Inhibition : QSAR models for similar compounds (e.g., imidazolidin-2-ylidene derivatives) suggest that electron-withdrawing substituents on the thiadiazole ring improve kinase inhibition . The target compound’s ethylthio group may similarly modulate enzyme binding.
  • Structural Stability : X-ray diffraction studies of analogous compounds (e.g., ) reveal that chloro or trichloroethyl substituents increase crystallinity, whereas the target compound’s methyl and ethylthio groups may favor solubility .

Key Research Insights

  • NMR Analysis : Comparative NMR studies (e.g., ) highlight that substituents on the triazine ring (e.g., methyl at position 6) induce chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm), affecting electronic environments and bioactivity .
  • QSAR Predictions : Derivatives with bulkier thiadiazole substituents (e.g., benzyl or trifluoromethyl) exhibit higher predicted LogP values, correlating with improved blood-brain barrier penetration .
  • Synthetic Challenges : The target compound’s multi-heterocyclic structure requires stringent purification steps, as seen in analogous syntheses .

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